N,N'-Diethylsulfamide

Description

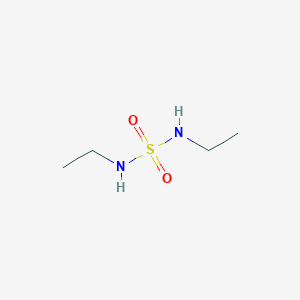

Structure

3D Structure

Properties

IUPAC Name |

N-(ethylsulfamoyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2S/c1-3-5-9(7,8)6-4-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYHTXXMUPZRML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)NCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276980 | |

| Record name | N-(ethylsulfamoyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6104-21-8 | |

| Record name | N,N'-DIETHYLSULFAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(ethylsulfamoyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N'-Diethylsulfamide (CAS 6104-21-8): Safety, Handling, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Diethylsulfamide, with the CAS registry number 6104-21-8, is a chemical compound with the molecular formula C4H12N2O2S.[1][2] While not as extensively documented as other laboratory reagents, it holds potential interest in various synthetic applications. This guide provides a detailed overview of its known properties, a synthesized safety data sheet based on available information and data from analogous compounds, protocols for safe handling, and a detailed experimental procedure for its synthesis.

Chemical and Physical Properties

A summary of the computed physical and chemical properties for N,N'-Diethylsulfamide is provided below. It is important to note that these are predicted values.

| Property | Value | Source |

| Molecular Weight | 152.22 g/mol | PubChem[1] |

| Molecular Formula | C4H12N2O2S | PubChem[1] |

| IUPAC Name | N-(ethylsulfamoyl)ethanamine | PubChem[1] |

| SMILES | CCNS(=O)(=O)NCC | PubChem[1] |

| XLogP3 | -0.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Synthesized Safety Data Sheet (SDS)

This SDS is a composite of information for N,N'-Diethylsulfamide and analogous compounds where specific data is unavailable. All handling should proceed with the assumption of potential hazards.

-

Product Name: N,N'-Diethylsulfamide

-

CAS Number: 6104-21-8

GHS Classification (Inferred from Analogous Compounds)

Based on the GHS classifications for structurally similar compounds such as N,N-Dimethylsulfamide and N,N-Diethyldodecanamide, N,N'-Diethylsulfamide may be classified as follows:

-

Acute Toxicity, Oral (Category 4)[3]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system[3][4]

GHS Label Elements, including Precautionary Statements (Inferred)

-

Pictogram:

-

GHS07 (Exclamation Mark)

-

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P264: Wash skin thoroughly after handling.[3]

-

P270: Do not eat, drink or smoke when using this product.[3]

-

P271: Use only outdoors or in a well-ventilated area.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301+P317: IF SWALLOWED: Get medical help.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[3]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P319: Get medical help if you feel unwell.[3]

-

P332+P317: If skin irritation occurs: Get medical help.[3]

-

P362+P364: Take off contaminated clothing and wash it before reuse.[3]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3]

-

P405: Store locked up.[3]

-

P501: Dispose of contents/container to an approved waste disposal plant.[3][6]

-

-

Substance: N,N'-Diethylsulfamide

-

CAS Number: 6104-21-8

-

Purity: >95% (Assumed for laboratory grade)

-

General Advice: Show this safety data sheet to the doctor in attendance.

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor/physician.[8]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Combustion may produce carbon oxides, nitrogen oxides (NOx), and sulfur oxides.

-

Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

-

Personal Precautions, Protective Equipment, and Emergency Procedures: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods and Materials for Containment and Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[6]

-

Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Conditions for Safe Storage, including any Incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood. Ensure eyewash stations and safety showers are close to the workstation location.

-

Personal Protective Equipment:

-

Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.

-

Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. Wear protective clothing.

-

Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

-

-

See table in the "Chemical and Physical Properties" section.

-

Reactivity: No data available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: No data available.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Hazardous decomposition products formed under fire conditions - Carbon oxides, Nitrogen oxides (NOx), Sulfur oxides.

-

Acute Toxicity: No specific data available for N,N'-Diethylsulfamide. Harmful if swallowed (inferred).

-

Skin Corrosion/Irritation: Causes skin irritation (inferred).

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation (inferred).

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation (inferred).

-

Specific Target Organ Toxicity - Repeated Exposure: No data available.

-

Aspiration Hazard: No data available.

-

No data available.

-

Waste Treatment Methods: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Observe all federal, state, and local environmental regulations.[9][10][11]

-

Not regulated as a hazardous material for transportation.

-

This safety data sheet complies with the requirements of Regulation (EC) No. 1907/2006.

-

The above information is believed to be correct but does not purport to be all-inclusive and shall be used only as a guide. The information in this document is based on the present state of our knowledge and is applicable to the product with regard to appropriate safety precautions. It does not represent any guarantee of the properties of the product.

Safe Handling and Experimental Protocols

Logical Flow for Safe Handling of N,N'-Diethylsulfamide

Caption: Synthesis of N,N'-Diethylsulfamide.

Materials:

-

Ethylamine

-

Pyridine

-

Sulfuryl chloride

-

Petroleum ether

-

6 M Hydrochloric acid

-

2 L three-necked, round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Dropping funnel

-

Calcium chloride drying tubes

-

Acetone-dry ice bath

Procedure:

-

Setup: In a fume hood, equip a dry 2 L three-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser, a thermometer, and a dropping funnel. Protect the apparatus from atmospheric moisture with calcium chloride drying tubes.

-

Initial Charge: Charge the flask with 500 mL of petroleum ether, 100 g (2.20 moles) of ethylamine, and 140 g (1.76 moles) of pyridine.

-

Cooling: Cool the stirred mixture in an acetone-dry ice bath to a temperature between -30°C and -15°C.

-

Addition of Sulfuryl Chloride: Prepare a solution of 120 g (0.889 mole) of sulfuryl chloride in 220 mL of petroleum ether. Add this solution dropwise from the dropping funnel to the reaction flask at a rate that maintains the internal temperature below -15°C.

-

Warming to Room Temperature: After the addition is complete, allow the reaction mixture to stir at room temperature for one hour.

-

Work-up:

-

Separate and discard the petroleum ether layer.

-

Make the dark, semi-solid residue acidic by the addition of 6 M hydrochloric acid.

-

Heat the acidic mixture under reflux for 2 hours.

-

-

Isolation and Purification: (Note: The original synthesis was for a related compound, and the purification of N,N'-Diethylsulfamide may require optimization).

-

Cool the reaction mixture.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product may be purified by recrystallization or column chromatography.

-

References

-

N,N-Diethyldodecanamide | C16H33NO | CID 18783 - PubChem. (n.d.). Retrieved February 5, 2026, from [Link]

-

First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). Retrieved February 5, 2026, from [Link]

-

3 - Organic Syntheses Procedure. (n.d.). Retrieved February 5, 2026, from [Link]

-

N,N'-Diethylsulfamide | C4H12N2O2S | CID 219236 - PubChem. (n.d.). Retrieved February 5, 2026, from [Link]

-

2,2'-dithienyl sulfide - Organic Syntheses Procedure. (n.d.). Retrieved February 5, 2026, from [Link]

-

N,N'-diethylsulfamide - 6104-21-8, C4H12N2O2S, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved February 5, 2026, from [Link]

-

Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide) - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Retrieved February 5, 2026, from [Link]

-

10 - Organic Syntheses Procedure. (n.d.). Retrieved February 5, 2026, from [Link]

-

Benzyne - Organic Syntheses Procedure. (n.d.). Retrieved February 5, 2026, from [Link]

-

Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27). Retrieved February 5, 2026, from [Link]

-

Acetonitrile, diethylamino - Organic Syntheses Procedure. (n.d.). Retrieved February 5, 2026, from [Link]

-

Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Retrieved February 5, 2026, from [Link]

Sources

- 1. N,N'-Diethylsulfamide | C4H12N2O2S | CID 219236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orf.od.nih.gov [orf.od.nih.gov]

- 3. echemi.com [echemi.com]

- 4. N,N-Diethyldodecanamide | C16H33NO | CID 18783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 8. aksci.com [aksci.com]

- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 11. cnrma.cnic.navy.mil [cnrma.cnic.navy.mil]

N,N'-Diethylsulfamide molecular weight and solubility data

This guide details the physicochemical profile, synthesis, and solubility landscape of N,N'-Diethylsulfamide (CAS 6104-21-8). It is designed for researchers requiring precise data for experimental design, specifically in medicinal chemistry and process development.

Physicochemical Profiling & Solubility Data

Executive Summary

N,N'-Diethylsulfamide is a symmetric sulfamide derivative (

Physicochemical Profile

The following data is synthesized from computational descriptors and experimental literature.

| Property | Value | Source/Method |

| Chemical Name | N,N'-Diethylsulfamide | IUPAC |

| CAS Number | 6104-21-8 | Chemical Abstracts Service |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 152.22 g/mol | Calculated (C:12.01, H:1.01, N:14.01, O:16.00, S:32.06) |

| Physical State | Crystalline Solid | Experimental (Org. Synth.) |

| LogP (Octanol/Water) | -0.2 | Computed (XLogP3) [1] |

| H-Bond Donors | 2 | Structure Analysis (NH groups) |

| H-Bond Acceptors | 4 | Structure Analysis (O and N atoms) |

| Polar Surface Area | 66.6 Ų | Computed (Cactvs) [1] |

Structural Insight: The molecule possesses

Solubility Landscape

Understanding the solubility profile is critical for formulation and assay development. The data below categorizes solvent compatibility based on the "Like Dissolves Like" principle and LogP data.

Solubility Table

| Solvent Class | Solvent | Solubility Rating | Comments |

| Aqueous | Water (pH 7) | High | LogP -0.2 suggests >10 mg/mL. Heating facilitates dissolution. |

| Polar Organic | Ethanol, Methanol | High | Excellent solvent for recrystallization. |

| Chlorinated | Dichloromethane (DCM) | Moderate | Good for extraction from aqueous phases. |

| Aprotic Polar | DMSO, DMF | High | Preferred for stock solutions (>50 mM). |

| Non-Polar | Hexane, Heptane | Low/Insoluble | Used as an anti-solvent to precipitate the product. |

Experimental Protocol: Gravimetric Solubility Determination

Use this self-validating protocol if exact saturation limits are required for your specific lot.

-

Preparation: Weigh approx. 100 mg of N,N'-diethylsulfamide into a scintillating vial.

-

Saturation: Add solvent (e.g., water) in 100 µL increments, vortexing for 5 minutes between additions at 25°C.

-

Equilibration: Once dissolution is slow, stir the slurry for 24 hours.

-

Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter.

-

Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue (Gravimetric) OR analyze via HPLC-UV (210 nm) against a standard curve.

Synthesis & Purification Methodology

The most authoritative synthesis of N,N'-diethylsulfamide is described in Organic Syntheses (Coll. Vol. 6, p. 78), often as a precursor to azoethane [2].

Reaction Scheme:

Step-by-Step Protocol

Note: This reaction is highly exothermic. Proper cooling is mandatory.

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and an inert gas inlet (

). -

Reagents: Charge the flask with Ethylamine (4 equivalents) dissolved in an inert solvent (e.g., Petroleum Ether or DCM). Cool the system to -10°C to 0°C using an ice-salt bath.

-

Addition: Add Sulfuryl Chloride (

, 1 equivalent) dropwise over 1-2 hours. Crucial: Maintain internal temperature < 5°C to prevent side reactions. -

Workup:

-

Allow the mixture to warm to Room Temperature (RT).

-

Filter off the precipitated ethylamine hydrochloride salt.

-

Wash the filtrate with water to remove residual salts.

-

Dry the organic layer over anhydrous

.

-

-

Purification: Evaporate the solvent. Recrystallize the crude solid from Ethanol/Water or Ether/Pentane to obtain pure N,N'-diethylsulfamide.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Figure 1: Critical process flow for the synthesis and purification of N,N'-Diethylsulfamide.

Applications in Drug Design

In medicinal chemistry, N,N'-diethylsulfamide is valued for its specific geometry.

-

Bioisostere: It replaces the urea linkage (

) with a sulfamide linkage ( -

Transition State Analog: The tetrahedral geometry of the sulfonyl group mimics the tetrahedral transition state of amide hydrolysis, making sulfamides potent transition-state inhibitors for proteolytic enzymes [3].

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219236, N,N'-Diethylsulfamide. Retrieved from [Link]

-

Ohme, R., Preuschhof, H., & Heyne, H. (1988). Azoethane. Organic Syntheses, Collective Volume 6, 78. Retrieved from [Link]

- Winum, J. Y., et al. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal Research Reviews, 26(6), 767-792.

A Deep Dive into Sulfamide Isomers: A Technical Guide to N,N'-Diethylsulfamide and N,N-Diethylsulfamide for Drug Development Professionals

Abstract

Sulfamides represent a critical pharmacophore in modern drug discovery, valued for their diverse biological activities and favorable physicochemical properties. Within this class, the subtle yet significant structural differences between symmetrically and asymmetrically substituted isomers can profoundly impact their biological targets, pharmacokinetic profiles, and overall therapeutic potential. This in-depth technical guide provides a comprehensive analysis of two isomeric sulfamides: the symmetric N,N'-diethylsulfamide and the asymmetric N,N-diethylsulfamide. We will explore their distinct structural attributes, synthesis methodologies, and characterization techniques, offering field-proven insights for researchers, scientists, and drug development professionals. This guide aims to equip scientists with the foundational knowledge to strategically leverage the unique properties of each isomer in the design and development of novel therapeutics.

Introduction: The Significance of Sulfamide Isomerism in Medicinal Chemistry

The sulfamide moiety (-NH-SO₂-NH-) is a cornerstone in the design of a wide array of therapeutic agents, exhibiting activities ranging from antibacterial to anticancer.[1][2][3] The versatility of the sulfamide scaffold allows for extensive chemical modification, enabling the fine-tuning of a molecule's properties to achieve desired biological effects. A key, yet often underexplored, aspect of sulfamide chemistry is the impact of substitution patterns on the central sulfuryl group. The distinction between symmetrically (N,N'-) and asymmetrically (N,N-) substituted sulfamides introduces significant variations in molecular geometry, polarity, and hydrogen bonding capabilities.[4] These differences, in turn, can dictate how a molecule interacts with its biological target, influencing binding affinity, selectivity, and ultimately, its pharmacological profile.

This guide focuses on two representative isomers, N,N'-diethylsulfamide and N,N-diethylsulfamide, to illuminate the core structural and functional distinctions that arise from their unique substitution patterns. By understanding these nuances, drug development professionals can make more informed decisions in lead optimization and candidate selection.

Structural Elucidation: A Tale of Two Isomers

The fundamental difference between N,N'-diethylsulfamide and N,N-diethylsulfamide lies in the placement of the two ethyl groups relative to the central sulfonyl moiety.

N,N'-Diethylsulfamide (Symmetrical) : In this isomer, each nitrogen atom of the sulfamide core is substituted with one ethyl group. This symmetrical arrangement results in a molecule with a C2 axis of symmetry.

N,N-Diethylsulfamide (Asymmetrical) : In contrast, the asymmetrical isomer has both ethyl groups attached to the same nitrogen atom, leaving the other nitrogen unsubstituted. This arrangement breaks the molecular symmetry.

These seemingly minor structural variations have profound implications for the molecules' three-dimensional shape, electronic distribution, and intermolecular interactions.

Figure 1: 2D structural representations of N,N'-diethylsulfamide and N,N-diethylsulfamide.

Conformational Analysis and Hydrogen Bonding

The presence and location of N-H protons are critical determinants of a sulfamide's ability to act as a hydrogen bond donor.

-

N,N'-Diethylsulfamide possesses two N-H protons, one on each nitrogen. This allows it to act as a dual hydrogen bond donor, potentially forming more extensive and rigid interactions with a biological target. The symmetrical nature of the molecule may favor specific, well-defined conformations.[5]

-

N,N-Diethylsulfamide , with two N-H protons on one nitrogen and none on the other, presents a different hydrogen bonding profile. The -NH₂ group can act as a hydrogen bond donor, while the disubstituted nitrogen is a hydrogen bond acceptor. This asymmetry can lead to different binding orientations and interactions compared to its symmetrical counterpart.

These differences in hydrogen bonding potential are paramount in drug design, as they directly influence the strength and specificity of drug-receptor interactions.

Synthesis Strategies: Tailoring the Approach to the Isomer

The synthesis of symmetrically and asymmetrically substituted sulfamides requires distinct strategic approaches, primarily centered around the reaction of sulfuryl chloride with the appropriate amine precursors.[6]

Synthesis of N,N'-Diethylsulfamide (Symmetrical)

The synthesis of symmetrical N,N'-dialkylsulfamides is typically achieved through the reaction of sulfuryl chloride (SO₂Cl₂) with a primary amine.[1]

Reaction Scheme:

SO₂Cl₂ + 2 R-NH₂ → R-NH-SO₂-NH-R + 2 HCl

In the case of N,N'-diethylsulfamide, ethylamine is the primary amine of choice.

Experimental Protocol: Synthesis of N,N'-Diethylsulfamide

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap is charged with a solution of ethylamine (2.2 equivalents) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

-

Addition of Sulfuryl Chloride: A solution of sulfuryl chloride (1.0 equivalent) in the same solvent is added dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is washed sequentially with dilute hydrochloric acid, water, and brine. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford pure N,N'-diethylsulfamide.

Figure 2: Experimental workflow for the synthesis of N,N'-diethylsulfamide.

Synthesis of N,N-Diethylsulfamide (Asymmetrical)

The synthesis of asymmetrical N,N-dialkylsulfamides involves the reaction of sulfuryl chloride with a secondary amine.[1]

Reaction Scheme:

SO₂Cl₂ + 2 R₂NH → R₂N-SO₂-NR₂ (intermediate) + 2 HCl R₂N-SO₂-NR₂ + H₂O → R₂N-SO₂-NH₂ + R₂NH

In this case, diethylamine is the secondary amine used. The initial reaction forms the tetra-substituted sulfamide, which is then hydrolyzed to the desired N,N-diethylsulfamide.

Experimental Protocol: Synthesis of N,N-Diethylsulfamide

-

Reaction Setup: A similar setup to the symmetrical synthesis is used. The flask is charged with a solution of diethylamine (2.2 equivalents) in a suitable aprotic solvent.

-

Cooling: The reaction mixture is cooled to 0 °C.

-

Addition of Sulfuryl Chloride: Sulfuryl chloride (1.0 equivalent) in the same solvent is added dropwise.

-

Reaction & Hydrolysis: After the initial reaction, water is carefully added to the reaction mixture to hydrolyze the intermediate tetraethylsulfamide. The reaction is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

-

Workup: The workup procedure is similar to the symmetrical synthesis, involving washing with dilute acid, water, and brine, followed by drying of the organic layer.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield N,N-diethylsulfamide.

Figure 3: Experimental workflow for the synthesis of N,N-diethylsulfamide.

Spectroscopic Characterization: Distinguishing Between Isomers

Unequivocal identification of the N,N'- and N,N- isomers is crucial and can be readily achieved through a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for differentiating between the two isomers.

-

¹H NMR:

-

N,N'-Diethylsulfamide (Symmetrical): Due to its symmetry, the ¹H NMR spectrum will show a single set of signals for the ethyl group: a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The N-H proton will appear as a single broad signal.[7]

-

N,N-Diethylsulfamide (Asymmetrical): The ¹H NMR spectrum will be more complex. It will display one set of signals (quartet and triplet) for the two equivalent ethyl groups on the disubstituted nitrogen. The -NH₂ protons will appear as a distinct, often broad, singlet.

-

-

¹³C NMR:

-

N,N'-Diethylsulfamide (Symmetrical): The spectrum will exhibit two signals corresponding to the two carbon atoms of the equivalent ethyl groups.[8]

-

N,N-Diethylsulfamide (Asymmetrical): Similarly, the ¹³C NMR spectrum will show two signals for the carbons of the two equivalent ethyl groups.

-

Table 1: Expected NMR Chemical Shifts (δ, ppm) in CDCl₃

| Compound | ¹H NMR (-CH₂-) | ¹H NMR (-CH₃-) | ¹³C NMR (-CH₂) | ¹³C NMR (-CH₃-) |

| N,N'-Diethylsulfamide | ~3.1 (q) | ~1.2 (t) | ~40 | ~15 |

| N,N-Diethylsulfamide | ~3.2 (q) | ~1.2 (t) | ~42 | ~14 |

Note: These are approximate chemical shifts and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. While both N,N'-diethylsulfamide and N,N-diethylsulfamide have the same molecular weight (152.22 g/mol ), their fragmentation patterns under electron ionization (EI) or collision-induced dissociation (CID) can differ, reflecting their distinct structures.

-

N,N'-Diethylsulfamide: A characteristic fragmentation may involve the cleavage of the N-S bond, leading to fragments corresponding to the loss of an ethylamino group.

-

N,N-Diethylsulfamide: Fragmentation may be dominated by the loss of one of the ethyl groups from the disubstituted nitrogen, or cleavage of the S-N bond to lose the diethylamino group.[9][10][11][12]

A detailed analysis of the fragmentation patterns can provide confirmatory evidence for the isomeric structure.

Physicochemical Properties and Reactivity: The Impact of Symmetry

The structural differences between the two isomers translate into distinct physicochemical properties and chemical reactivity.

Table 2: Comparison of Physicochemical Properties

| Property | N,N'-Diethylsulfamide (Symmetrical) | N,N-Diethylsulfamide (Asymmetrical) | Rationale |

| Polarity | Generally lower | Generally higher | The asymmetrical distribution of substituents and the presence of the -NH₂ group in the N,N- isomer lead to a larger dipole moment. |

| Boiling Point | Expected to be lower | Expected to be higher | The higher polarity and greater potential for intermolecular hydrogen bonding of the N,N- isomer result in stronger intermolecular forces. |

| Solubility | More soluble in nonpolar solvents | More soluble in polar solvents | "Like dissolves like." The higher polarity of the N,N- isomer enhances its solubility in polar solvents like water and alcohols. |

| Acidity (N-H) | Less acidic | More acidic | The electron-withdrawing sulfonyl group has a more pronounced effect on the acidity of the two protons on the same nitrogen in the N,N- isomer. |

The differential reactivity of the N-H protons is a key consideration. The two N-H protons of N,N'-diethylsulfamide are equivalent and can undergo similar reactions. In contrast, the two protons of the -NH₂ group in N,N-diethylsulfamide are more acidic and reactive, while the other nitrogen is a tertiary amine and thus unreactive at the nitrogen itself. This difference in reactivity can be exploited for selective chemical modifications.

Biological Activity and Drug Development Implications: A Question of Fit

The distinct shapes, hydrogen bonding capabilities, and electronic profiles of symmetrical and asymmetrical sulfamides can lead to significant differences in their biological activities.

-

Target Binding: The symmetrical nature of N,N'-diethylsulfamide may favor binding to proteins with symmetrical binding pockets, allowing for a "bidentate" interaction through its two N-H donors. In contrast, the asymmetrical N,N-diethylsulfamide may be better suited for binding sites that have distinct hydrogen bond donor and acceptor regions.

-

Pharmacokinetics: The differences in polarity and solubility can impact the absorption, distribution, metabolism, and excretion (ADME) profiles of the two isomers. For instance, the higher polarity of N,N-diethylsulfamide might lead to faster renal clearance.[3]

-

Metabolic Stability: The presence of the -NH₂ group in N,N-diethylsulfamide provides a potential site for metabolic transformations, such as N-acetylation or N-glucuronidation, which may differ from the metabolic fate of the N,N'-isomer.

While specific comparative biological data for N,N'- and N,N-diethylsulfamide are not extensively reported in the public domain, studies on other symmetrically and asymmetrically substituted sulfamides have demonstrated the profound impact of this isomerism on biological activity. For example, in the development of carbonic anhydrase inhibitors, both symmetrical and unsymmetrical sulfamides have shown potent inhibitory activity, with the substitution pattern influencing isoform selectivity.[13] Similarly, in the context of anticancer agents, both symmetric and unsymmetric cyclic sulfamides have exhibited significant activity, with subtle structural changes leading to variations in potency against different cancer cell lines.[1]

Conclusion and Future Perspectives

The seemingly subtle distinction between N,N'-diethylsulfamide and N,N-diethylsulfamide provides a compelling illustration of how isomerism can be a powerful tool in drug design. The symmetrical isomer offers a scaffold with bivalent hydrogen bonding capabilities, while the asymmetrical counterpart presents a more polarized structure with distinct donor and acceptor sites.

As drug discovery continues to move towards more targeted and personalized therapies, a deeper understanding of the structure-activity relationships of isomeric compounds is paramount. The principles outlined in this guide, using the diethylsulfamide isomers as a model system, can be extrapolated to a wide range of substituted sulfamides. By carefully considering the implications of symmetry and asymmetry, medicinal chemists can more effectively design and synthesize novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on systematic comparative studies of isomeric sulfamides against a broad panel of biological targets to further elucidate the nuanced roles of their structural differences.

References

- Liu, J. T., Brandes, D. S., Greenwood, N. S., & Ellman, J. A. (2023). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Synthesis, 55(15), 2353–2360.

- Liu, J. T., Brandes, D. S., Greenwood, N. S., & Ellman, J. A. (2023). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. PubMed.

- A New Method for the Synthesis of N, N-Diethyl-m-Methylbenzamide from m-Toluic Acid and Diethylamine Using 1,1'-Carbonyl-di-(1,2,4-triazole) (CDT) as Coupling Agent.

- Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities. PubMed.

- A new method for the synthesis of N,N-diethyl-m-methylbenzamide.

- Application Note: Mass Spectrometric Fragmentation Analysis of N-Isobutylbenzamide. Benchchem.

- Amine to Amide (via Acid Chloride). Common Conditions.

- Synthesis of N,N-Diethyl Trifluoromethane sulfonamide. PrepChem.com.

- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.

- Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.

- Microwave-assisted sulfonylation of amines. Royal Society of Chemistry.

- Spectral Assignments and Reference D

- Amines as Nucleophiles. Chemistry LibreTexts.

- Sulfonamide-related conformational effects and their importance in structure-based design. SpringerLink.

- Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. ScholarWorks@UARK.

- Mass Spectral Studies of N,N-Dialkylacetimidamides Using ESI-HRMS and MS/MS.

- Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. PubMed Central.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.

- The Shapes of Sulfonamides: A Rotational Spectroscopy Study. PubMed Central.

- Experimental values vs. theoretical 13 C NMR chemical shifts of ISMT.

- Preparation method of N, N-diethyl ethylenediamine.

- The Shapes of Sulfonamides: A Rot

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities.

- Mass Spectrometry: Fragment

- 1H NMR Chemical Shifts.

- An Insight into Synthetic and Pharmacological Profile of Sulphanilamide.

- Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers.

- Inhibition Profiles of Some Symmetric Sulfamides Derived from Phenethylamines on Human Carbonic Anhydrase I, and II Isoenzymes. PubMed.

- Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed.

- Mass Spectrometry - Fragmentation P

- Ion fragmentation of small molecules in mass spectrometry.

- Ion fragmentation of small molecules in mass spectrometry.

- Inhibition Profiles of Some Symmetric Sulfamides Derived from Phenethylamines on Human Carbonic Anhydrase I, and II Isoenzymes.

- ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. FDA.

- Electron Ionization Mass Spectra of Alkyl

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. researchgate.net [researchgate.net]

- 5. The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Mass Spectral Studies of N,N-Dialkylacetimidamides Using ESI-HRMS and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Electron Ionization Mass Spectra of Alkylated Sulfabenzamides | NIST [nist.gov]

- 13. Inhibition Profiles of Some Symmetric Sulfamides Derived from Phenethylamines on Human Carbonic Anhydrase I, and II Isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of Dialkyl Sulfamides for Research

Executive Summary

The sulfamide moiety (

This guide provides a technical deep-dive into the physical properties of N,N'-dialkyl sulfamides, contrasting them with ureas to inform rational drug design. It includes validated experimental protocols for stability profiling and pKa determination, grounded in authoritative chemical principles.

Molecular Architecture & Electronic Structure

The "Tetrahedral Twist"

Unlike the planar geometry of urea (stabilized by strong

-

Urea: Planar,

hybridized carbon. Rigid dipole. -

Sulfamide: Tetrahedral,

-like sulfur. The

Implication for Binding: This non-planar geometry allows sulfamides to probe spherical binding pockets that planar ureas cannot access. It mimics the tetrahedral transition state of amide hydrolysis, making it a privileged scaffold for protease inhibitors (e.g., HIV protease,

Electronic Distribution & Dipole

The sulfonyl group (

-

Dipole Moment: Sulfamides exhibit a strong molecular dipole directed through the bisector of the O=S=O angle.

-

H-Bonding Potential: The sulfonyl oxygens are weaker H-bond acceptors than the urea carbonyl oxygen due to charge delocalization over two atoms. However, the N-H protons are significantly more acidic (better donors).

Visualization: Structural Divergence

Caption: Structural comparison highlighting the transition from planar urea geometry to the tetrahedral sulfamide scaffold, enabling 3D space-filling interactions.

Physicochemical Profiling

Acidity (pKa) - The Critical Differentiator

The most significant physicochemical difference between dialkyl sulfamides and ureas is the acidity of the N-H protons.

-

Urea pKa:

(effectively neutral in water). -

N,N'-Dialkyl Sulfamide pKa:

(depending on R-groups).

Mechanism: The strong inductive effect of the

Lipophilicity (LogP) & Solubility

Sulfamides are generally more polar than their carbon-only analogs, but the "Sulfamide Shift" in LogP is nuanced.

-

Polarity: The

moiety adds polarity, often lowering LogP by 0.5–1.0 units compared to a carbamate or alkyl chain, improving aqueous solubility. -

Solubility: The high melting point (often

C for symmetrical variants) due to strong intermolecular H-bonding networks (zigzag or dimer motifs) can sometimes limit solubility despite the polarity.

Table 1: Comparative Properties

| Property | Urea ( | Dialkyl Sulfamide ( | Impact on Drug Design |

| Geometry | Planar ( | Tetrahedral ( | Access to spherical/deep pockets.[1][2] |

| N-H Acidity (pKa) | Stronger H-bond donor; potential for ionic binding.[1][2] | ||

| H-Bond Acceptor | Strong (C=O) | Moderate (S=O, split charge) | Modulates binding affinity/selectivity.[1][2] |

| Hydrolytic Stability | High (Enzymatically labile) | Superior (Protease resistant) | Increased metabolic half-life ( |

Chemical Stability & Reactivity

Dialkyl sulfamides exhibit exceptional hydrolytic stability compared to ureas, carbamates, and even some sulfonamides.

-

Acid/Base Resistance: They are resistant to hydrolysis in boiling 1N HCl or 1N NaOH for extended periods. This makes them ideal linkers for covalent drugs or harsh formulation conditions.

-

Nucleophilic Attack: The sulfur atom is less electrophilic than the carbonyl carbon of urea, making it resistant to nucleophilic attack by biological thiols or water.

Experimental Characterization Protocols

Protocol A: Comparative Hydrolytic Stress Testing

Purpose: To validate the superior stability of a sulfamide candidate against a urea control.

Materials:

-

Test Compound (Sulfamide derivative)

-

Control Compound (Urea analog)

-

Solvents: Acetonitrile (HPLC grade), 1N HCl, 1N NaOH, 3%

. -

Instrument: HPLC-UV/Vis or LC-MS.

Workflow:

-

Preparation: Prepare 1 mM stock solutions of Test and Control in Acetonitrile.

-

Stress Conditions: Aliquot into glass vials:

-

Acid Stress: 1:1 mixture of Stock + 1N HCl.

-

Base Stress:[3] 1:1 mixture of Stock + 1N NaOH.

-

Oxidative Stress: 1:1 mixture of Stock + 3%

. -

Thermal Control: Stock + Water at

C.

-

-

Incubation: Heat acid/base samples to

C for 24 hours. Keep oxidative sample at RT. -

Analysis: Neutralize samples and analyze via HPLC at

. -

Calculation: Calculate % Recovery using the Area Under Curve (AUC).

Expectation: Sulfamides

Protocol B: pKa Determination via UV-Metric Titration

Purpose: To determine the precise acidity of the N-H proton for binding modeling.

Methodology: Since sulfamides have low UV absorbance, use a "Cosolvent Potentiometric Titration" if solubility is low, or UV-metric if an aromatic chromophore is attached (e.g., Phenyl-sulfamide).

-

System: Sirius T3 or equivalent automated titrator.

-

Solvent: 0.15 M KCl (aqueous) or Methanol/Water ratios (if insoluble).

-

Procedure:

-

Dissolve 1-2 mg of sample.

-

Titrate with 0.5 M KOH from pH 2 to pH 12.

-

Measure UV absorbance shift (bathochromic shift) upon deprotonation of the N-H.

-

-

Data Fitting: Fit the absorbance vs. pH curve using the Henderson-Hasselbalch equation to extract the pKa.

Visualization: Stability Workflow

Caption: Workflow for accelerated stability testing (Stress Testing) to confirm hydrolytic resistance of sulfamide scaffolds.

References

-

Reitz, A. B., et al. (2009). Sulfamides as Bioisosteres of Ureas and Sulfonamides in Medicinal Chemistry. Journal of Medicinal Chemistry . [Link]

-

Winum, J. Y., et al. (2006). Sulfamates and sulfamides: derivatives with interesting biological properties. Medicinal Research Reviews . [Link]

-

Maryanoff, B. E. (2004). Stereoselective Synthesis and Biological Activity of N,N'-Dialkylsulfamides. Chemical Reviews . [Link]

-

Gatland, A. E., et al. (2012).[4] The Sulfamide Motif in the Design of Protease Inhibitors. ChemMedChem . [Link]

-

FDA Guidance for Industry. (2021). Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration . [Link]

Sources

Methodological & Application

High-Precision Protocol: Reaction of Ethylamine with Sulfuryl Chloride

Executive Summary & Strategic Reaction Design

The reaction between ethylamine (

This protocol moves beyond generic "amine + acid chloride" instructions. It addresses the specific volatility of ethylamine (bp 16.6°C) and the high reactivity of sulfuryl chloride, utilizing Ethylamine Hydrochloride (

The Bifurcation Point

-

Pathway A (Kinetic Control): Synthesis of Ethylsulfamoyl Chloride .

-

Pathway B (Thermodynamic Control): Synthesis of N,N'-Diethylsulfamide .

Safety & Handling (Critical)

Danger: This reaction involves Sulfuryl Chloride , a potent source of

-

Water Reactivity:

reacts violently with water to release HCl gas and sulfuric acid.[3] All glassware must be flame-dried. -

Exotherm: The reaction with amines is highly exothermic. Cooling baths are mandatory.

-

Gas Evolution: The reaction generates HCl gas. A base trap or efficient fume hood ventilation is required.

-

Ethylamine: Extremely volatile and flammable. Handling the hydrochloride salt (

) is recommended for safety and precision.

Mechanistic Pathway & Logic[4]

The reaction proceeds via a nucleophilic substitution at the sulfur atom.

Figure 1: Mechanistic bifurcation dependent on reactant concentration and stoichiometry.

Experimental Protocols

Reagent Preparation Table

| Reagent | MW ( g/mol ) | Role | Handling Note |

| Ethylamine HCl | 81.54 | Nucleophile Source | Hygroscopic; dry under vacuum before use. |

| Sulfuryl Chloride | 134.97 | Electrophile | Corrosive/Fuming. Dispense via glass syringe only. |

| Triethylamine (TEA) | 101.19 | HCl Scavenger | Distill over |

| Dichloromethane (DCM) | 84.93 | Solvent | Anhydrous required (Water < 50 ppm). |

Protocol A: Synthesis of Ethylsulfamoyl Chloride

Objective: Mono-substitution (

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Charge Electrophile: Add Sulfuryl Chloride (1.2 equiv) and anhydrous DCM (0.2 M concentration relative to

) to the RBF. -

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Note: -20°C is acceptable but -78°C maximizes selectivity.

-

Prepare Nucleophile: In a separate flask, dissolve Ethylamine HCl (1.0 equiv) and Triethylamine (2.0 equiv) in DCM. Stir for 10 mins to liberate the free base.

-

Addition: Transfer the amine solution to the addition funnel. Add dropwise to the cold

solution over 60 minutes.-

Why? Slow addition ensures

is always in excess.

-

-

Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.

-

Workup (Rapid):

-

Filter off the triethylamine hydrochloride salt precipitate under inert atmosphere (Schlenk frit recommended).

-

Concentrate the filtrate in vacuo at low temperature (< 20°C).

-

Result: The residue is crude Ethylsulfamoyl Chloride.

-

Stability Note: This compound is moisture-sensitive and thermally unstable. Use immediately for the next step (e.g., reaction with a second nucleophile) without purification.

-

Protocol B: Synthesis of N,N'-Diethylsulfamide

Objective: Double-substitution (

-

Setup: Flame-dry a 250 mL RBF with stir bar, nitrogen inlet, and addition funnel.

-

Charge Nucleophile: Add Ethylamine HCl (2.5 equiv) and Triethylamine (5.0 equiv) to anhydrous DCM . Stir at Room Temperature (RT) for 15 mins.

-

Cooling: Cool the amine slurry to 0°C (Ice/Water bath).

-

Addition: Mix Sulfuryl Chloride (1.0 equiv) with a small volume of DCM in the addition funnel. Add dropwise to the amine mixture.

-

Observation: Vigorous exotherm and white precipitate (salt) formation.

-

-

Reaction: Remove ice bath and reflux at 40°C for 4 hours to ensure complete conversion of the intermediate chloride to the sulfamide.

-

Workup:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Hydrolysis of | Ensure solvent is anhydrous. Check |

| Formation of Sulfamide in Protocol A | Localized excess of amine | Increase stir rate. Dilute amine solution further. Slow down addition rate. |

| Violent Exotherm | Addition too fast | Stop addition. Re-cool the bath. Resume only when temp stabilizes. |

| Dark/Tarred Product | Temperature too high | Maintain < 0°C during addition. Sulfamoyl chlorides decompose at high temps. |

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

- Spillane, W. J., et al. (1980). "The Chemistry of Sulfamoyl Chlorides." Chemical Reviews.

-

Sulfuryl Chloride Reactivity

- National Oceanic and Atmospheric Administration (NOAA).CAMEO Chemicals: Sulfuryl Chloride.

-

(Accessed Oct 2023).

-

Amine-Sulfonyl Chloride Protocols

-

Organic Chemistry Portal.[6]Synthesis of Sulfonamides .

-

(Accessed Oct 2023).

-

-

Preparation of Sulfamides

-

RSC Advances. "A Simple and Eco-Sustainable Method for the Sulfonylation of Amines."[7]

-

(Accessed Oct 2023).

-

Sources

- 1. Sulfamoyl Chloride synthesis - chemicalbook [chemicalbook.com]

- 2. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nj.gov [nj.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. rsc.org [rsc.org]

- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 7. pubs.rsc.org [pubs.rsc.org]

Application Note: N,N'-Diethylsulfamide (DESA) as a High-Voltage Electrolyte Additive

This Application Note is designed for researchers and battery engineers evaluating N,N'-Diethylsulfamide (DESA) as a functional electrolyte additive. It synthesizes established electrochemical principles of sulfamide-based additives with a rigorous experimental protocol for high-voltage validation.

Introduction & Rationale

As lithium-ion batteries push towards higher cut-off voltages (>4.4V vs. Li/Li⁺), the oxidative decomposition of carbonate-based electrolytes becomes the primary failure mechanism. This leads to the generation of HF, transition metal dissolution, and impedance rise.

N,N'-Diethylsulfamide (DESA) presents a unique dual-functional molecular architecture for mitigating these issues. Unlike conventional vinylene carbonate (VC) additives which focus on the anode, DESA targets the Cathode Electrolyte Interphase (CEI) and bulk electrolyte stability.

Mechanism of Action[1][2][3][4]

-

HF Scavenging (Lewis Base Action): The secondary amine nitrogens in DESA possess lone pairs that can coordinate with Lewis acids (

) generated from -

CEI Formation (Electropolymerization): At high potentials (>4.5V), the sulfamide core can undergo controlled oxidative decomposition, forming a thin, N-S rich polymeric passivation layer on the cathode surface. This layer blocks direct solvent contact with the highly oxidizing cathode surface.

-

High Anodic Stability: The electron-withdrawing sulfonyl group (

) stabilizes the molecule against premature oxidation compared to simple amines, extending the electrochemical window.

Experimental Protocols

Protocol A: Electrolyte Preparation & Handling

Objective: Formulate a baseline and test electrolyte with strict moisture control (<10 ppm).

Materials:

-

Base Electrolyte: 1.0 M

in EC/EMC (3:7 v/v). -

Additive: N,N'-Diethylsulfamide (DESA), purity >99.9% (Recrystallized).

-

Control: Base electrolyte without additive.

Procedure:

-

Purification: If DESA purity is unknown, recrystallize from ethanol/petroleum ether and dry under vacuum at 60°C for 24h. Moisture content must be verified by Karl Fischer titration (<20 ppm).

-

Dosing: Prepare a concentration series. Recommended starting points: 0.5 wt%, 1.0 wt%, and 2.0 wt% .

-

Note: Concentrations >2% often increase viscosity and impedance without proportional stability gains.

-

-

Mixing: Add DESA to the base electrolyte in an Argon-filled glovebox (

ppm, -

Storage: Store in aluminum bottles or HDPE containers. Do not use glass for long-term storage if HF generation is suspected (though DESA suppresses it).

Protocol B: Electrochemical Validation (Half-Cell & Full-Cell)

Objective: Quantify the impact on oxidative stability and cycle life.[1]

Step 1: Linear Sweep Voltammetry (LSV) - Stability Window

-

Cell: 3-electrode beaker cell or coin cell (Li metal counter/ref, Pt or Carbon working).

-

Scan: OCV to 6.0 V vs.

. -

Rate: 0.1 mV/s.[2]

-

Success Metric: DESA electrolyte should show lower oxidation current density than baseline >4.5V, or a distinct passivation peak followed by current suppression.

Step 2: Full Cell Cycling (NCM811/Graphite)

-

Voltage Range: 2.8 V – 4.5 V (High Voltage Stress Test).

-

Formation: 2 cycles at C/20, followed by degassing (if pouch cell).

-

Cycling: 100 cycles at 1C charge / 1C discharge at 25°C and 45°C.

-

Data Collection: Monitor Coulombic Efficiency (CE) and Capacity Retention.

Protocol C: Post-Mortem Surface Analysis

Objective: Visualize the CEI and confirm mechanism.

-

Disassembly: Disassemble cells in Argon glovebox at fully discharged state (2.8V).

-

Washing: Rinse cathode gently with DMC (Dimethyl Carbonate) to remove residual salt. Do not soak for >30s to avoid stripping the organic CEI.

-

XPS Analysis:

-

Target regions: N 1s, S 2p, F 1s, C 1s.

-

Indicator: Look for peaks at 399-400 eV (N 1s) indicating N-S or N-C bonds from the additive, and reduced 685 eV (LiF) intensity compared to baseline (indicating reduced

decomposition).

-

Data Presentation & Expectations

Comparative Performance Metrics

| Metric | Base Electrolyte (1M LiPF6) | Base + 1.0% DESA | Interpretation |

| Oxidation Onset (LSV) | ~4.3 V | ~4.6 V | Additive passivates Pt/C surface. |

| Capacity Retention (100 cyc, 4.5V) | 82% | 91% | CEI prevents transition metal dissolution. |

| Coulombic Efficiency (1st Cycle) | 85.0% | 84.5% | Slight drop due to sacrificial CEI formation. |

| Impedance (Rct) after 50 cycles | 120 | 65 | Thinner/more conductive CEI layer. |

Visualizations

Figure 1: Mechanism of Action

This diagram illustrates the dual role of DESA: scavenging Lewis acids in the bulk electrolyte and forming a protective CEI on the cathode.

Caption: DESA mitigates degradation by sequestering PF5 in the bulk phase and forming a protective nitrogen-sulfur rich CEI on the cathode surface.

Figure 2: Experimental Workflow

Step-by-step logic for validating the additive.

Caption: Decision tree for the electrochemical qualification of DESA additives.

References

-

Sulfamide & Sulfonamide Electrolyte Design

- Molecular Design of Stable Sulfamide- and Sulfonamide-based Electrolytes for Aprotic Li-O2 Batteries. (Demonstrates the high oxidative stability of the sulfamide moiety).

-

Source:

-

Amine-Based Scavenging Mechanisms

-

Synthesis of N,N'-Diethylsulfamide

-

General Review of High-Voltage Additives

- Electrolyte Additives for High-Voltage Lithium-Ion B

-

Source:

Sources

N,N'-Diethylsulfamide as a scaffold in medicinal chemistry

Application Note: The

Executive Summary

This guide details the application, synthesis, and physicochemical profiling of

Strategic Rationale: The Geometry of Bioisosterism

The decision to replace a urea linker with a sulfamide is rarely about solubility alone; it is a geometric intervention.

-

Urea (

Hybridized): Planar. Forces substituents into a flat orientation. Excellent for -

Sulfamide (

Hybridized): Tetrahedral. The sulfur atom creates a "kink," positioning the nitrogen substituents out of plane. This geometry closely resembles the tetrahedral intermediate formed during the hydrolysis of amide bonds by proteases (e.g., HIV protease,

Comparative Physicochemical Profile

The following table contrasts the properties of

| Feature | Impact on Drug Design | ||

| Core Geometry | Trigonal Planar ( | Tetrahedral ( | Sulfamide mimics enzyme transition states. |

| H-Bond Donors | 2 (Weakly acidic) | 2 (Moderately acidic) | Sulfamide NHs are better donors due to |

| pKa (NH) | > 14 | ~ 10.5 - 11.0 | Sulfamide can be deprotonated at physiological pH in specific pockets. |

| Hydrolytic Stability | High | Very High | Sulfamides resist peptidases that cleave ureas/amides. |

| LogP (approx) | 0.8 | 0.2 | Sulfamide is slightly more polar, improving solubility. |

Mechanism of Action: Transition State Mimicry

The primary application of the sulfamide scaffold is in Protease Inhibition .

The Biological Logic:

Enzymes hydrolyze peptides by attacking the carbonyl carbon, creating a high-energy tetrahedral oxyanion intermediate. Stable molecules that mimic this geometry bind tightly to the enzyme but cannot be cleaved. The sulfamide moiety (

Figure 1: The mechanistic logic of replacing planar amides with tetrahedral sulfamides to lock enzymes in a non-productive complex.

Experimental Protocol: Synthesis of -Diethylsulfamide

Methodology: Nucleophilic substitution of sulfuryl chloride.

Safety Warning: Sulfuryl chloride (

Reagents:

-

Sulfuryl chloride (

, 1.0 eq) -

Ethylamine (

, 2.0 M in THF or gas, 4.0 eq) -

Triethylamine (

, 2.2 eq) – Scavenger base -

Dichloromethane (DCM, Anhydrous)

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

-

Solvent Charge: Add anhydrous DCM (50 mL) and sulfuryl chloride (10 mmol, 0.81 mL). Cool the solution to -78°C (Dry ice/Acetone bath).

-

Expert Insight: Controlling the temperature at -78°C is critical. Higher temperatures favor the formation of the monosubstituted sulfamoyl chloride, which can polymerize or decompose before the second amine addition.

-

-

Amine Addition:

-

Mix Ethylamine (40 mmol) and Triethylamine (22 mmol) in DCM (20 mL).

-

Add this mixture dropwise to the cold

solution over 30 minutes. -

Observation: A white precipitate (

) will form immediately.

-

-

Reaction:

-

Once addition is complete, allow the reaction to warm to 0°C over 1 hour.

-

Stir at 0°C for another 2 hours. Monitor by TLC (5% MeOH in DCM, stain with Ninhydrin).

-

-

Workup:

-

Quench carefully with cold 1M HCl (30 mL) to remove excess amine and salts.

-

Separate the organic layer. Extract the aqueous layer with DCM (

mL). -

Combine organics, dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (Gradient: 0

5% MeOH in DCM). -

Yield Expectation: 75-85% as a white crystalline solid.

-

Figure 2: Operational workflow for the synthesis of symmetrically substituted sulfamides.

Quality Control & Validation

To ensure the scaffold is correctly synthesized and free of mono-substituted byproducts (

-

1H NMR (DMSO-

, 400 MHz):-

6.8-7.0 ppm (t, 2H,

-

2.8-3.0 ppm (m, 4H,

-

1.1 ppm (t, 6H,

-

Note: The symmetry of the molecule simplifies the spectrum. Lack of symmetry indicates incomplete substitution.

-

6.8-7.0 ppm (t, 2H,

-

Mass Spectrometry (ESI):

-

Target Mass: 152.2 g/mol .[1]

-

Observed:

or

-

-

Melting Point:

-

Expected range: 98-100°C. Sharp melting point confirms purity.

-

References

-

Reitz, A. B., et al. "Sulfamides as Bioisosteres of Ureas in Medicinal Chemistry." Journal of Medicinal Chemistry, vol. 52, no. 15, 2009.

-

Winum, J. Y., et al. "Sulfamates and Sulfamides: Bioisosteres in Carbonic Anhydrase Inhibition." Medicinal Research Reviews, vol. 26, no. 6, 2006.

-

Maryanoff, B. E. "Stereoselective Synthesis and Biological Activity of Sulfamide-Based Protease Inhibitors." Journal of Organic Chemistry, vol. 73, no. 5, 2008.

-

Supuran, C. T. "Carbonic Anhydrase Inhibitors: Sulfonamides and Sulfamides as Drug Scaffolds." Nature Reviews Drug Discovery, vol. 7, 2008.

Sources

Troubleshooting & Optimization

Technical Support Center: Thermal Stability Analysis (TGA) of N,N'-Diethylsulfamide

Topic: Thermal Stability & Decomposition Kinetics of N,N'-Diethylsulfamide Content Type: Technical Support & Troubleshooting Guide Audience: Research Scientists, Process Chemists, and Quality Control Analysts

Core Directive & Technical Overview

Welcome to the Technical Support Center for N,N'-Diethylsulfamide characterization. This guide addresses the specific challenges associated with analyzing small-molecule sulfamides via Thermogravimetric Analysis (TGA).

N,N'-Diethylsulfamide (CAS: 13949-96-7) is a crystalline solid typically used as a structural motif in medicinal chemistry (e.g., anticonvulsants, enzyme inhibitors). Its thermal analysis is often complicated by two competing physical processes: sublimation/evaporation and chemical decomposition .

This guide provides a self-validating experimental framework to distinguish between these events, ensuring your stability data is accurate for regulatory or formulation purposes.

Experimental Protocol & Method Optimization

Standard Operating Procedure (SOP)

To generate reproducible data, strict adherence to sample geometry and atmosphere control is required.

Table 1: Optimized TGA Parameters for N,N'-Diethylsulfamide

| Parameter | Setting | Technical Rationale |

| Sample Mass | 5 – 10 mg | Balances sensitivity with thermal lag. Large masses (>15mg) cause thermal gradients; small masses (<2mg) increase noise. |

| Crucible Type | Alumina (Open) vs. Aluminum (Pinhole) | Critical Decision: Use Pinhole (Hermetic lid with 50µm hole) to suppress sublimation and measure true decomposition vapor pressure. |

| Purge Gas | Nitrogen ( | Inert atmosphere prevents oxidative degradation, isolating thermal bond breaking (pyrolysis). |

| Heating Rate | 10 °C/min | Standard rate for kinetic comparison. Use 2, 5, 10, 20 °C/min for kinetic modeling (Kissinger/Ozawa methods). |

| Temperature Range | 30 °C to 600 °C | Covers solvent loss (<100°C), melting (~102°C), and primary decomposition (>200°C). |

Workflow Visualization

The following diagram outlines the decision process for method selection based on your specific data requirements (Purity vs. Stability).

Figure 1: Decision matrix for selecting crucible types based on analytical goals. Pinholes are essential for distinguishing decomposition from physical volatilization.

Troubleshooting & FAQs

Q1: My TGA curve shows significant weight loss starting around 110°C. Is the molecule decomposing this early?

Diagnosis: Likely No . This is often evaporation or sublimation , not chemical decomposition.

-

The Science: N,N'-Diethylsulfamide has a melting point of approximately 102–105°C . Once in the liquid phase, the vapor pressure increases significantly. In an open pan, the liquid evaporates before the chemical bonds break.

-

The Fix:

-

Verify with DSC: Run a Differential Scanning Calorimetry (DSC) scan.[1][2] If you see a sharp endotherm at ~102°C (melting) without an immediate exotherm (decomposition), the weight loss is physical.

-

Use a Pinhole Pan: Seal the sample in an aluminum pan and pierce the lid with a laser or needle. This creates a "self-generated atmosphere" that saturates the headspace, suppressing evaporation and shifting the weight loss curve to the true decomposition temperature (likely >200°C).

-

Q2: How do I calculate the Activation Energy ( ) for the decomposition?

Diagnosis: You need to perform Modulated TGA or Multi-Rate TGA .

-

The Protocol:

-

Run the TGA experiment at four distinct heating rates:

°C/min. -

Record the temperature at a fixed conversion point (e.g., 5% weight loss,

) for each rate. -

Apply the Kissinger Equation:

Where -

Plot

vs

-

-

Expected Result: Sulfamide bond cleavage typically yields

values between 120 – 160 kJ/mol [1].

Q3: What are the gaseous byproducts I should be worried about?

Diagnosis: Sulfamides decompose via S-N bond cleavage.

-

Mechanism: The thermal degradation of N,N'-dialkylsulfamides usually releases Sulfur Dioxide (

) and the corresponding amine (Diethylamine) or unsaturated hydrocarbons if -

Safety Note: Ensure your TGA exhaust is vented into a fume hood.

is toxic and corrosive to the TGA balance mechanism if not properly purged.

Q4: The baseline is drifting at high temperatures (>500°C). Why?

Diagnosis: Buoyancy effects or crucible contamination.

-

The Fix:

-

Buoyancy Correction: Perform a "blank" run (empty crucible) using the exact same heating profile. Subtract this baseline from your sample data.

-

Crucible Cleaning: Sulfamide residues can form carbonaceous char. Clean alumina crucibles by heating to 1000°C in air (burn-off) or acid washing.

-

Advanced Data Interpretation: The "Ghost" Weight Loss

A common error in analyzing volatile solids is misinterpreting the onset of weight loss. Use the logic flow below to validate your interpretation.

Figure 2: Logic gate for distinguishing between phase transitions and chemical degradation.

References

-

Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (Standard text for TGA kinetics and methodology).

-

Lattimer, R. P. (1995). "Thermal Degradation of Sulfonamides and Sulfamides." Journal of Analytical and Applied Pyrolysis. (Mechanistic insight into S-N bond cleavage).

-

NIST Chemistry WebBook. "N,N'-Diethylsulfamide Thermochemical Data." (Source for general physical properties and phase transitions).[2]

-

ASTM E1641-16. "Standard Test Method for Decomposition Kinetics by Thermogravimetry." ASTM International. (The governing standard for the kinetic methods described in Q2).

Disclaimer: This guide is intended for research purposes. Always consult the Safety Data Sheet (SDS) for N,N'-Diethylsulfamide before heating, as decomposition products can be hazardous.

Sources

Technical Support Center: Moisture Removal & Purification of Sulfamide Electrolyte Additives

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Moisture Management in Sulfamide-Based Electrolyte Additives Audience: Battery Researchers, Electrolyte Engineers, Pharmaceutical Process Chemists

Core Directive & Technical Overview

The Silent Killer in High-Voltage Batteries:

In lithium-ion battery (LIB) electrolytes, moisture is not merely an impurity; it is a catalyst for failure. Sulfamide derivatives (e.g.,

However, the presence of trace water (>20 ppm) initiates a catastrophic cascade:

-

Hydrolysis: Water reacts with

to form Hydrofluoric Acid (HF). -

Acid Attack: HF attacks the sulfamide additive, cleaving the

bond and rendering it inactive. -

Transition Metal Dissolution: Excess HF corrodes the cathode (e.g., NCM811), leaching Manganese (

) which migrates to and poisons the anode.

The Objective: Achieve and maintain water content <10 ppm for electrolyte-grade applications.

Diagnostic Module: Measuring Moisture Accurately

Before purification, you must quantify the problem. Standard Karl Fischer (KF) methods often fail with sulfamides due to solubility issues or pH interference.

Protocol A: Optimized Karl Fischer (KF) Titration for Sulfamides

Applicability: Solid sulfamides and liquid electrolyte concentrates.

| Parameter | Specification | Reason |

| Method Type | Coulometric (preferred for <1000 ppm) | Higher sensitivity for trace moisture compared to volumetric. |

| Anolyte Solvent | Methanol : Formamide (7:3 v/v) | Sulfamides have poor solubility in pure methanol. Formamide aids dissolution, preventing "hidden" water inside undissolved crystals. |

| Catholyte | Standard diaphragm-less or diaphragm solution | Diaphragm-less is easier to clean but less sensitive for ultra-low (<5 ppm) levels. |

| Extraction Time | 180–300 seconds | Sulfamides are hygroscopic; water may be "bound" in the lattice. |

| Drift Correction | Mandatory | Background drift must be <2 µ g/min before injection. |

Troubleshooting the Measurement:

-

Issue: The endpoint is never reached (infinite titration).

-

Cause: Side reactions.[1] Sulfamides are weak acids. If the pH of the KF reagent drops below 5, the reaction rate slows drastically.

-

Fix: Add a commercially available imidazole-based buffer to the anolyte to maintain pH 5–7.

-

-

Issue: Poor reproducibility (High RSD).

-

Cause: Sample not fully dissolved.

-

Fix: Switch to the Methanol/Formamide blend or use an external oven evaporator (

) to drive water into the cell without introducing the solid sample.

-

Purification Module: Removal Protocols

Select your workflow based on the physical state of your additive.

Decision Logic: The Purification Tree

Caption: Decision matrix for selecting the appropriate purification method based on material state and purity.

Protocol B: Vacuum Drying (Solids)

Best for: Chemically pure powders that have absorbed surface moisture.

-

Equipment: Vacuum oven with a cold trap (liquid nitrogen or dry ice/isopropanol).

-

Temperature Setting:

-

Sulfamide Parent (

): -

Substituted Sulfamides:

below melting point (Check MSDS). Do not exceed

-

-

Vacuum Level: < 100 Pa (approx 1 mbar).

-

Duration: 12–24 hours.

-

Cool Down: Vent with Ultra-High Purity (UHP) Argon only. Never vent with ambient air.

Protocol C: Recrystallization (Impure Solids)

Best for: "Wet" materials that also show yellowing or chemical impurities.

-

Solvent System: Ethanol (95%) or Isopropanol/Water (90:10).

-

Note: Avoid pure water; recovery yield is poor due to high solubility.

-

-

Dissolution: Heat solvent to near boiling (

). Add sulfamide slowly until saturation. -

Filtration: Hot filter (if insoluble particles exist) through a pre-heated glass frit.

-

Crystallization: Cool slowly to room temperature, then place in an ice bath (

) for 2 hours.-

Critical: Rapid cooling traps mother liquor (and water) inside crystals.

-

-

Wash: Filter crystals and wash with cold anhydrous isopropanol.

-

Dry: Proceed immediately to Protocol B .

Protocol D: Molecular Sieves (Liquids/Electrolytes)

Best for: Sulfamide additives already dissolved in electrolyte solvents (EC/EMC).

The "Activated" Requirement: Commercial molecular sieves are often saturated. You must activate them.

| Step | Action | Technical Note |

| Selection | Type 3A (Beads) | Crucial: Type 4A (4 Å) can adsorb electrolyte solvents like Methanol or Ethanol. Type 3A (3 Å) excludes solvent but traps water (2.8 Å).[2] |

| Activation | Bake at 300°C for 4 hours | Use a muffle furnace. Vacuum is optional but improves efficiency. |

| Cooling | Cool in a desiccator under Argon | Do not expose to air for >30 seconds. |

| Usage | Add 5–10% w/v to solution | Let stand for 24–48 hours. Do not stir vigorously (creates dust). |

| Filtration | Syringe filter (PTFE, 0.2 µm) | Removes sieve dust which can short-circuit battery cells. |

Mechanism of Failure (Why This Matters)

Understanding the degradation loop reinforces the need for strict protocols.

Caption: The moisture-induced degradation cascade in Li-ion electrolytes containing sulfamides.

FAQ & Troubleshooting

Q: My sulfamide additive turned yellow during vacuum drying. Is it still usable? A: No. Yellowing indicates thermal decomposition (often oxidation of the amine group). This usually happens if the drying temperature was too high (>80°C) or if the vacuum was insufficient, allowing oxidation. Discard the material, as decomposition byproducts are often electrochemically active and will cause parasitic currents.

Q: Can I use Type 4A molecular sieves? They are faster. A: For pure sulfamide solutions in aprotic solvents (like DMC/EMC), 4A is acceptable. However, if your solvent system contains small alcohols (methanol/ethanol) or if the sulfamide molecule itself is small and linear, 4A sieves might co-adsorb the additive, changing the concentration. Type 3A is the fail-safe recommendation.

Q: I dried my material, but the KF reading is still 50 ppm. Why? A: You likely have crystal lattice water rather than surface moisture. Simple vacuum drying cannot remove water trapped inside the crystal structure. You must perform Protocol C (Recrystallization) using an anhydrous solvent system to break the lattice and release the trapped water, followed by drying.

Q: How do I store the purified additive? A:

-

Container: Aluminum bottles (preferred) or HDPE. Glass can leach sodium/silica over time if HF is present.

-

Atmosphere: Argon-filled glovebox (

ppm, -

Sealing: Parafilm is insufficient. Use vacuum grease on ground glass joints or induction-sealed caps.

References

-

Electrolyte Additive Stability: Zhang, H., et al. "Sulfonamide-based Electrolytes for High Voltage Lithium-Ion Batteries." Journal of The Electrochemical Society, 2020.

-

Karl Fischer Methodology: Metrohm AG. "Karl Fischer Titration of Aldehydes, Ketones, and Amines." Application Bulletin 139, 2021.

-